Vitacoxib
Description
Properties
CAS No. |
1374128-90-1 |
|---|---|
Molecular Formula |
C16H14ClN3O2S |
Molecular Weight |
347.81 |
IUPAC Name |
2-(4-Chloro-5-(p-tolyl)-1H-imidazol-1-yl)-5-(methylsulfonyl)pyridine |
InChI |
InChI=1S/C16H14ClN3O2S/c1-11-3-5-12(6-4-11)15-16(17)19-10-20(15)14-8-7-13(9-18-14)23(2,21)22/h3-10H,1-2H3 |
InChI Key |
NSWKPXFHCORWAE-UHFFFAOYSA-N |
SMILES |
O=S(C1=CN=C(N2C(C3=CC=C(C)C=C3)=C(Cl)N=C2)C=C1)(C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Vitacoxib; |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacokinetic and Metabolic Differences
Vitacoxib distinguishes itself from other COX-2 inhibitors through its unique metabolic pathway and species-specific PK profiles. Below is a comparative analysis with celecoxib, rofecoxib, and lumiracoxib:
†Withdrawn from clinical use.
Key Findings :
- Species-Specific Half-Life : this compound’s half-life varies significantly across species, with cats showing the longest elimination time (21 hours) due to low glucuronidation capacity . This contrasts with celecoxib, which has a consistent half-life in humans (~11 hours) .
- Metabolic Stability : Unlike rofecoxib and lumiracoxib, which rely on hepatic glucuronidation (problematic in cats), this compound undergoes hydroxylation and oxidation, reducing species-specific toxicity risks .
- Safety Profile: this compound lacks genotoxic and teratogenic effects even at high doses (5,000 mg/kg in rodents), unlike withdrawn COX-2 inhibitors .
Efficacy and Selectivity
This compound’s COX-2 selectivity (IC₅₀: 313 ng/mL for COX-2 vs. 911 ng/mL for COX-1 in cats) ensures minimal gastrointestinal toxicity, a critical advantage over nonselective NSAIDs like aspirin . In dogs, its efficacy parallels celecoxib but with a lower Cₘₐₓ (94.27 ng/mL vs. 400–600 ng/mL for celecoxib) . Notably, this compound achieves therapeutic plasma concentrations for 24 hours in cats at 4 mg/kg, outperforming lumiracoxib’s short duration .
Market and Regulatory Status
While rofecoxib and lumiracoxib were withdrawn due to toxicity, this compound remains restricted to veterinary use in China.
Q & A
Q. What are the primary pharmacological mechanisms of Vitacoxib, and how are they validated in preclinical models?
Methodological Answer: Mechanistic studies typically employ in vitro assays (e.g., COX-2 inhibition assays) and in vivo models (e.g., rodent inflammation models). Validation requires comparative analysis with known NSAIDs, using dose-response curves and Western blotting to confirm target engagement . Reproducibility hinges on standardized protocols for animal handling and assay conditions, as outlined in guidelines for experimental transparency .
Q. What evidence supports the efficacy of this compound in reducing inflammation compared to other NSAIDs?
Methodological Answer: Efficacy is assessed through randomized controlled trials (RCTs) measuring biomarkers like prostaglandin E2 (PGE2) levels and clinical endpoints (e.g., lameness scores in veterinary models). Meta-analyses of RCTs should follow PRISMA guidelines to ensure statistical rigor, with effect sizes calculated using Cohen’s d or odds ratios .
Q. How is the pharmacokinetic profile of this compound characterized in different species?
Methodological Answer: Pharmacokinetic studies use HPLC or LC-MS/MS to measure plasma concentration-time curves. Key parameters (e.g., Cmax, T½) are derived via non-compartmental analysis. Species-specific differences require cross-validation in at least two animal models (e.g., canine and rodent) with sample sizes determined by power analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound across studies?
Methodological Answer: Contradictions may arise from variability in dosing regimens or species-specific metabolism. A systematic review using the PECO framework (Population, Exposure, Comparator, Outcome) can identify confounding factors. Dose-response meta-regression and sensitivity analyses are critical to isolate causal relationships .
Q. What experimental designs are optimal for evaluating the long-term safety of this compound in chronic inflammatory conditions?
Methodological Answer: Longitudinal cohort studies with staggered dosing and control arms (placebo + active comparator) are recommended. Endpoints should include histopathological analysis of target organs (e.g., renal and hepatic tissues) and biomarkers of oxidative stress (e.g., MDA, SOD). Blinded endpoint adjudication reduces observer bias .
Q. How can multi-omics approaches (e.g., transcriptomics, metabolomics) enhance understanding of this compound’s mode of action?
Methodological Answer: Integrative omics requires paired sampling (e.g., blood and tissue) pre- and post-treatment. RNA-seq for transcriptomics and LC-MS for metabolomics are standard. Data integration tools like WGCNA or pathway enrichment analysis (via KEGG/GO) identify hub genes/metabolites linked to COX-2 pathways. Replication in independent cohorts is essential .
Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound studies?
Methodological Answer: Non-linear mixed-effects modeling (NONMEM) or Bayesian hierarchical models accommodate individual variability. Model selection criteria (e.g., AIC/BIC) determine the best fit. For threshold effects, segmented regression or spline functions are recommended .
Methodological Guidance
Q. How should researchers design a blinded, placebo-controlled trial for this compound to minimize confounding?
Methodological Answer: Use block randomization stratified by baseline severity. Blinding extends to outcome assessors and data analysts. Placebo formulations must match this compound in appearance and administration route. Pre-specified subgroup analyses (e.g., age, comorbidities) prevent data dredging .
Q. What are the best practices for ensuring reproducibility in this compound biomarker studies?
Methodological Answer: Adhere to REMARK guidelines for biomarker reporting. Include positive/negative controls in assays, and validate findings in ≥2 independent cohorts. Publicly share raw data (e.g., via Zenodo) and analytical pipelines (e.g., GitHub) to enable replication .
Q. How can systematic reviews address gaps in the this compound literature while avoiding redundancy?
Methodological Answer: Conduct a scoping review first to map existing evidence. Use PRISMA-ScR guidelines and tools like Rayyan for screening. Prioritize gaps identified via PICOS (Population, Intervention, Comparison, Outcomes, Study design) frameworks. Exclude studies with high ROB (Risk of Bias) using tools like RoB 2.0 .
Data Management & Ethics
Q. What strategies ensure ethical compliance in this compound trials involving animal models?
Methodological Answer: Follow ARRIVE 2.0 guidelines for animal research. Obtain IACUC approval with justification for species and sample size. Include humane endpoints (e.g., maximal tumor size) and minimize distress via analgesia protocols .
Q. How should researchers manage conflicting data on this compound’s drug-drug interactions (DDIs)?
Methodological Answer: Use in vitro CYP450 inhibition assays followed by in vivo PK studies in relevant models (e.g., dogs with concurrent medications). Apply the FDA’s DDI guidance for in vitro-in vivo extrapolation (IVIVE). Report results using standard metrics (e.g., AUC ratio, geometric mean fold change) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
